molecular formula C9H7F2NO2 B11780160 2-(Difluoromethoxy)-7-methylbenzo[d]oxazole

2-(Difluoromethoxy)-7-methylbenzo[d]oxazole

Cat. No.: B11780160
M. Wt: 199.15 g/mol
InChI Key: ZCJCZCKDUXOPRV-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-7-methylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a difluoromethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-methylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the difluoromethoxy group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-7-methylbenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-7-methylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-7-methylbenzoxazole
  • 2-(Difluoromethoxy)-7-methylthiazole
  • 2-(Difluoromethoxy)-7-methylpyridine

Uniqueness

2-(Difluoromethoxy)-7-methylbenzo[d]oxazole is unique due to its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of selective enzyme inhibitors and receptor modulators .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

2-(difluoromethoxy)-7-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO2/c1-5-3-2-4-6-7(5)13-9(12-6)14-8(10)11/h2-4,8H,1H3

InChI Key

ZCJCZCKDUXOPRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)OC(F)F

Origin of Product

United States

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